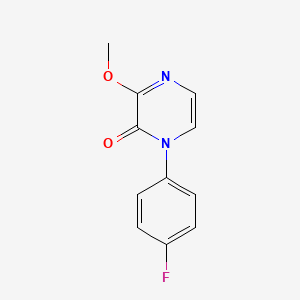
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one
Overview
Description
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to a pyrazinone ring
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with methoxyacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazinone compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the application of heat to facilitate the cyclization process .
Chemical Reactions Analysis
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazinone derivatives.
Scientific Research Applications
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-1H-pyrazole: This compound also contains a fluorophenyl group but differs in the structure of the heterocyclic ring.
4-fluorophenylcyclohexylamine: This compound has a similar fluorophenyl group but is attached to a cyclohexylamine moiety instead of a pyrazinone ring.
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a more complex structure with multiple functional groups and rings.
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-11(15)14(7-6-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
InChI Key |
BYELVCCYKLLUCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN(C1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
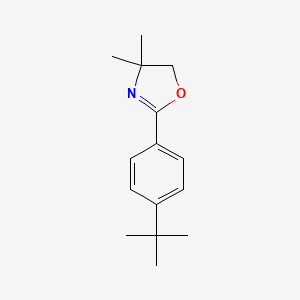
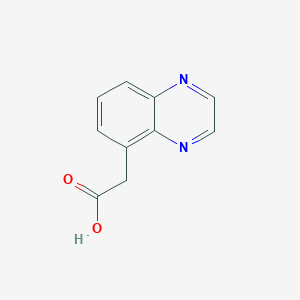
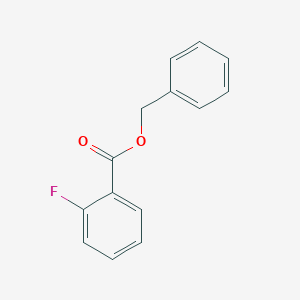
![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)
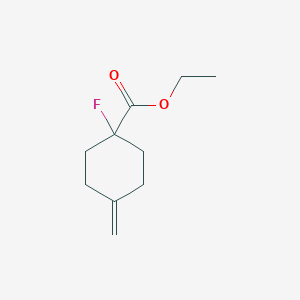

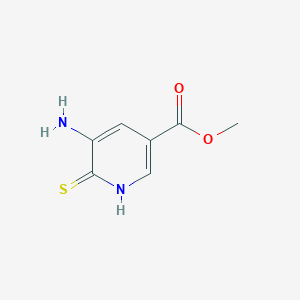
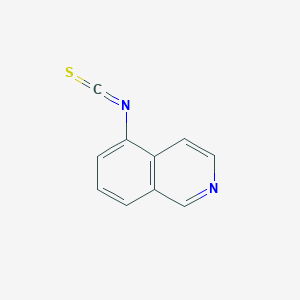
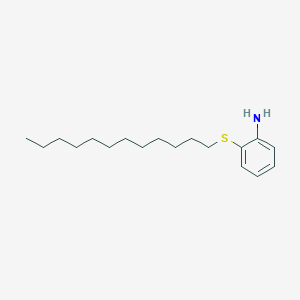

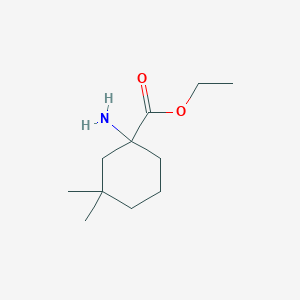
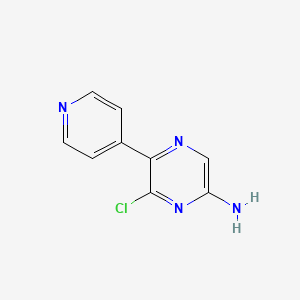
![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)

